molecular formula C11H18O B14385423 4-Cyclohexylidene-2-methylidenebutan-1-OL CAS No. 89375-98-4

4-Cyclohexylidene-2-methylidenebutan-1-OL

Cat. No.: B14385423
CAS No.: 89375-98-4
M. Wt: 166.26 g/mol
InChI Key: FIHHERYODAJEDN-UHFFFAOYSA-N
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Description

4-Cyclohexylidene-2-methylidenebutan-1-OL is an organic compound with the molecular formula C11H18O It is a primary alcohol with a unique structure that includes a cyclohexylidene group and a methylidene group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexylidene-2-methylidenebutan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with an appropriate aldehyde or ketone in the presence of a base to form the cyclohexylidene intermediate. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the methylidene group, followed by reduction to yield the final alcohol product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the cyclohexylidene intermediate, its reaction with a methylidene precursor, and subsequent purification of the final product. Optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexylidene-2-methylidenebutan-1-OL undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Cyclohexylidene-2-methylidenebutanoic acid or cyclohexylidene-2-methylidenebutanone.

    Reduction: Various alcohol derivatives depending on the specific reducing agent and conditions.

    Substitution: Halogenated derivatives or other functionalized compounds.

Scientific Research Applications

4-Cyclohexylidene-2-methylidenebutan-1-OL has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclohexylidene-2-methylidenebutan-1-OL involves its interaction with specific molecular targets and pathways. The compound’s primary alcohol group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. Additionally, the cyclohexylidene and methylidene groups may contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclohexylidene-2-methylidenebutan-1-AL: An aldehyde derivative with similar structural features.

    4-Cyclohexylidene-2-methylidenebutan-1-ONE: A ketone derivative with comparable reactivity.

    4-Cyclohexylidene-2-methylidenebutan-1-CARBOXYLIC ACID: A carboxylic acid derivative with distinct chemical properties.

Uniqueness

4-Cyclohexylidene-2-methylidenebutan-1-OL is unique due to its combination of a cyclohexylidene group, a methylidene group, and a primary alcohol

Properties

CAS No.

89375-98-4

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

4-cyclohexylidene-2-methylidenebutan-1-ol

InChI

InChI=1S/C11H18O/c1-10(9-12)7-8-11-5-3-2-4-6-11/h8,12H,1-7,9H2

InChI Key

FIHHERYODAJEDN-UHFFFAOYSA-N

Canonical SMILES

C=C(CC=C1CCCCC1)CO

Origin of Product

United States

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